N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as EKZ-001, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EKZ-001 is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. In
Mécanisme D'action
The mechanism of action of EKZ-001 is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway, which plays a critical role in the regulation of inflammation and immune responses. EKZ-001 has been shown to inhibit the activation of NF-kappaB by preventing the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to the suppression of the production of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
EKZ-001 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the reduction of pain. EKZ-001 has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EKZ-001 for lab experiments is its potent anti-inflammatory activity, which makes it a useful tool for studying the role of inflammation in various disease processes. Additionally, EKZ-001 has been shown to have a broad range of biological activities, which may make it useful for studying multiple disease processes. However, one limitation of EKZ-001 is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on EKZ-001. One area of research is the development of more efficient synthesis methods for EKZ-001. Another area of research is the investigation of the potential therapeutic applications of EKZ-001 in various disease processes, including cancer, inflammatory diseases, and pain. Additionally, further studies are needed to fully elucidate the mechanism of action of EKZ-001 and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of EKZ-001 involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting product is then reacted with 2-aminoethyl ethyl ether to form the intermediate product, which is further reacted with 4-ethoxyaniline to form EKZ-001. The final product is purified using column chromatography, yielding a white crystalline powder with a melting point of 142-144°C.
Applications De Recherche Scientifique
EKZ-001 has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory agent, an antitumor agent, and an analgesic agent. In preclinical studies, EKZ-001 has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EKZ-001 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. Additionally, EKZ-001 has been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-16-10-8-15(9-11-16)20-17(21)12-19-18(22)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHJPJWOXKLPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.